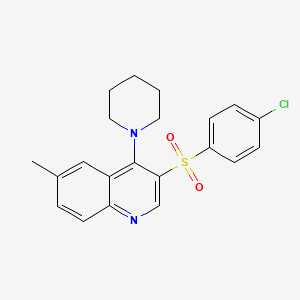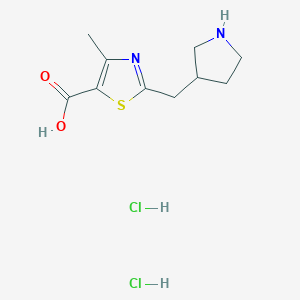
N-(4-Fluorphenyl)-4-thiophen-2-yloxan-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide” is a complex organic compound. It contains a fluorophenyl group, a thiophene ring, and a carboxamide group . These functional groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring and the introduction of the fluorophenyl and carboxamide groups . The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the fluorophenyl group, and the carboxamide group . These groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound would likely include the formation of the thiophene ring and the introduction of the fluorophenyl and carboxamide groups . The exact reactions would depend on the specific synthetic route chosen .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung wurde auf ihre antibakteriellen Eigenschaften untersucht. Forscher haben sie durch die Hantzsch-Thiazolsynthesemethode synthetisiert, wobei die Vorläufer 3-Chlor-2-methylphenylthioharnstoff und 4-Fluorphenacylbromid kombiniert wurden. Das resultierende N-(4-Fluorphenyl)-4-thiophen-2-yloxan-4-carboxamid zeigte in vitro antibakterielle Aktivität gegen Staphylococcus aureus und Chromobacterium violaceum .
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-12-3-5-13(6-4-12)18-15(19)16(7-9-20-10-8-16)14-2-1-11-21-14/h1-6,11H,7-10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQJBPOGMHQCCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B2417552.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2417553.png)


![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2417558.png)



![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2417564.png)
![N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride](/img/structure/B2417565.png)
![N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide](/img/structure/B2417567.png)


![N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2417574.png)